Predicted Boiling Point Distinguishes (1R,2R)-rel-4-Fluorophenyl from (1R,2R)-rel-4-Methylphenyl and 2-Phenyl Cyclopropanecarbaldehydes — Implications for Purification and Handling
The target compound exhibits a predicted boiling point of 238.7 ± 40.0 °C at 760 mmHg, which is lower than the 4-methylphenyl analog (262.5 ± 29.0 °C) and comparable to the unsubstituted 2-phenylcyclopropanecarbaldehyde (240.6 ± 29.0 °C), indicating that the 4-fluoro substituent increases volatility relative to the 4-methyl congener while not significantly altering boiling behavior compared to the parent phenyl derivative .
| Evidence Dimension | Predicted boiling point at 760 mmHg |
|---|---|
| Target Compound Data | 238.7 ± 40.0 °C |
| Comparator Or Baseline | 2-(4-methylphenyl)cyclopropanecarboxaldehyde: 262.5 ± 29.0 °C; 2-phenylcyclopropanecarbaldehyde: 240.6 ± 29.0 °C |
| Quantified Difference | ΔT = −23.8 K vs. 4-methylphenyl; ΔT = −1.9 K vs. 2-phenyl |
| Conditions | Predicted values (ACD/Labs or equivalent); 760 mmHg |
Why This Matters
A lower boiling point can simplify vacuum distillation purification, reduce thermal degradation risk, and lower energy costs during large-scale intermediate preparation, favoring procurement for synthetic routes that require distillation.
